
Methyl l-arabinofuranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl l-arabinofuranoside is a chemical compound derived from arabinose, a five-carbon sugar. It is a methylated form of l-arabinofuranose, where the hydroxyl group at the anomeric carbon is replaced by a methoxy group. This compound is of significant interest due to its role in various biochemical and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl l-arabinofuranoside can be synthesized through the methylation of l-arabinofuranose. The process typically involves the reaction of l-arabinofuranose with methanol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The final product is then purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl l-arabinofuranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arabinonic acid derivatives.
Reduction: Reduction reactions can convert it into arabinitol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Arabinonic acid derivatives.
Reduction: Arabinitol derivatives.
Substitution: Various substituted arabinofuranosides depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl l-arabinofuranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including oligosaccharides and glycosides.
Biology: The compound serves as a substrate for studying the activity of enzymes such as arabinofuranosidases.
Medicine: It is investigated for its potential role in drug delivery systems and as a precursor for bioactive compounds.
Industry: this compound is used in the production of biodegradable polymers and as an additive in food and cosmetic products.
Mécanisme D'action
The mechanism of action of methyl l-arabinofuranoside involves its interaction with specific enzymes and molecular targets. For instance, when used as a substrate for arabinofuranosidases, the enzyme catalyzes the hydrolysis of the glycosidic bond, releasing arabinose and methanol. This reaction is crucial for the degradation of hemicelluloses in plant biomass, facilitating the conversion of lignocellulosic materials into fermentable sugars.
Comparaison Avec Des Composés Similaires
Methyl d-arabinofuranoside: Similar in structure but differs in the stereochemistry of the arabinose moiety.
Methyl xylopyranoside: Another methylated sugar derivative but with a six-membered ring structure.
Methyl glucopyranoside: A methylated form of glucose with different chemical properties.
Uniqueness: Methyl l-arabinofuranoside is unique due to its specific stereochemistry and its role in the degradation of hemicelluloses. Its ability to act as a substrate for specific enzymes makes it valuable in biochemical research and industrial applications.
Propriétés
Numéro CAS |
13039-64-0 |
|---|---|
Formule moléculaire |
C6H12O5 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
(2S,3R,4R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4-,5+,6?/m0/s1 |
Clé InChI |
NALRCAPFICWVAQ-NSHGFSBMSA-N |
SMILES isomérique |
COC1[C@@H]([C@H]([C@@H](O1)CO)O)O |
SMILES canonique |
COC1C(C(C(O1)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[9-[3-(3,5-Difluorophenyl)sulfanylpropyl]-5,6,7,8-tetrahydrocarbazol-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B13439009.png)
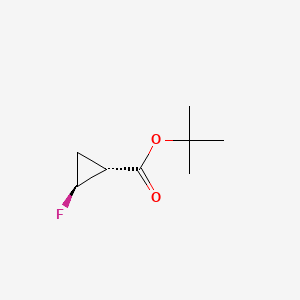
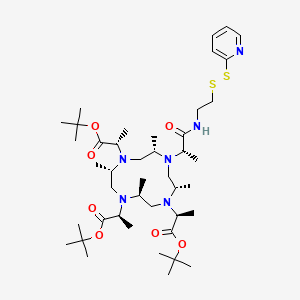
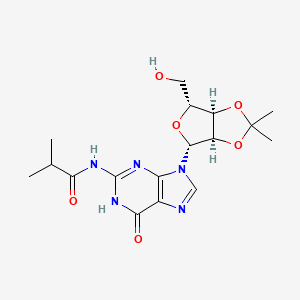
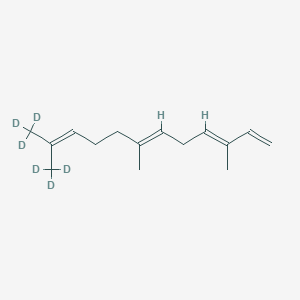
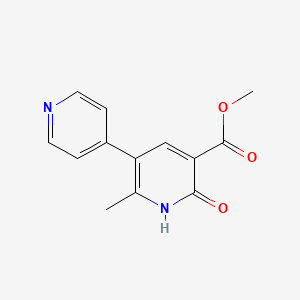

![(1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13439055.png)
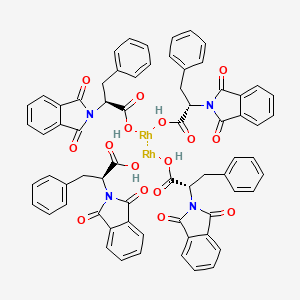
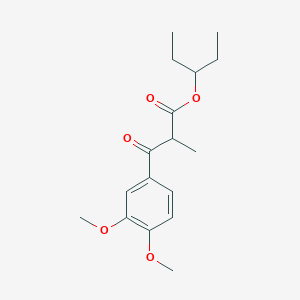

![2-Morpholinobenzo[d]thiazole-5-carboxylic acid](/img/structure/B13439082.png)
